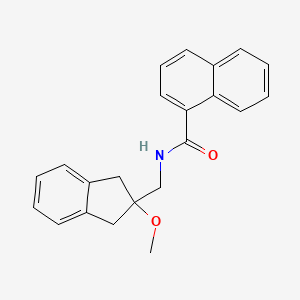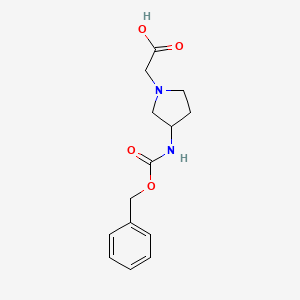
2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid” is a chemical compound with the molecular formula C14H18N2O4 . It has a molecular weight of 278.30 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes the compound , often involves a series of reactions. One common method involves the condensation of substituted 2-aminopyridines with α-halo ketones, followed by the introduction of a carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine . Another method involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reactants involved. As mentioned in the synthesis analysis, one potential reaction pathway involves the condensation of substituted 2-aminopyridines with α-halo ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Based on its molecular formula, we know that it has a molecular weight of 278.30 . Other properties such as boiling point, melting point, and solubility would need to be determined experimentally.科学的研究の応用
Synthesis of Cyclic γ-Aminobutyric Acid Analogues : A study by Petz et al. (2019) in "Tetrahedron" reports the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues. These compounds, substituted at the 4-position, were synthesized using a de Mayo reaction, which includes a combination of intermolecular [2+2]-photocycloaddition and a fragmentation reaction (Petz, Allmendinger, Mayer, & Wanner, 2019).
Agonists of S1P Receptors : Yan et al. (2006) synthesized a series of 2-aryl(pyrrolidin-4-yl)acetic acids and evaluated their biological activities as agonists of sphingosine-1-phosphate (S1P) receptors. These compounds showed potential in lowering lymphocyte counts in mice and exhibited good pharmacokinetic properties in rats (Yan et al., 2006).
Synthesis of Diastereomerically Pure Pyrrolidin-2-ones : Galeazzi et al. (1996) explored the oxidative cyclisation of certain acetoacetamides and methoxycarbonylacetamides to yield 1,3,4-trisubstituted pyrrolidin-2-ones. This reaction proceeds through a 5-exo-mode, leading to diastereomeric mixtures, useful in the synthesis of biologically active amino acids containing the pyrrolidine ring (Galeazzi, Mobbili, & Orena, 1996).
Antibacterial Activity of Amide Derivatives : Reddy and Prasad (2021) in the "Asian Journal of Chemistry" synthesized a series of amide derivatives, including those involving 2-(3-(((benzyloxy)carbonyl)amino)oxetan-3-yl)acetic acid. These compounds were evaluated for their antibacterial activity, demonstrating potential applications in this field (Reddy & Prasad, 2021).
Synthesis of Aldose Reductase Inhibitors : Anagnostou et al. (2002) synthesized [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and found that it inhibited the enzyme aldose reductase and the glycation process of proteins. This suggests potential therapeutic applications for treating pathological conditions (Anagnostou, Nicolaou, & Demopoulos, 2002).
将来の方向性
The future directions for research on this compound could potentially include further exploration of its synthesis methods, investigation of its physical and chemical properties, and examination of its potential therapeutic applications. Given the interest in similar compounds for their biological activity , this compound may also warrant further investigation in this area.
特性
IUPAC Name |
2-[3-(phenylmethoxycarbonylamino)pyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(18)9-16-7-6-12(8-16)15-14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOJLTMLFHMZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}benzonitrile](/img/structure/B2453586.png)
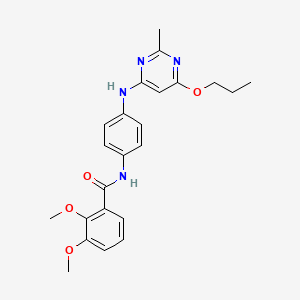
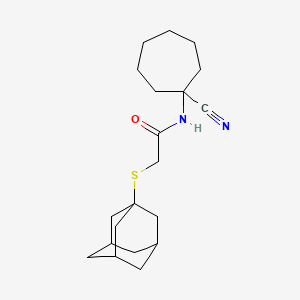

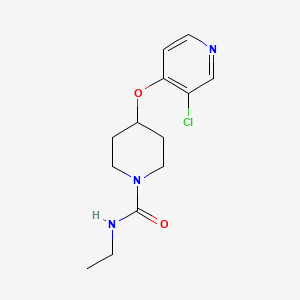
![3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2453592.png)
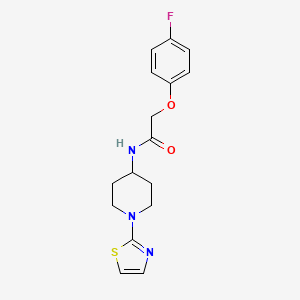
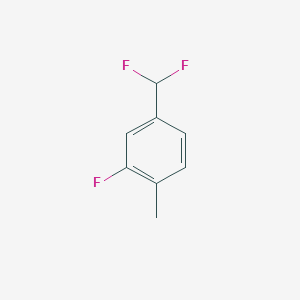
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2453595.png)
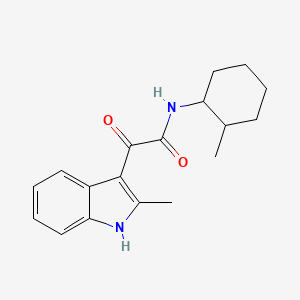

![7-[(2,5-dimethylphenyl)methyl]-1-(3-hydroxypropyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2453602.png)
![6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2453603.png)
